N6-Cyclopentyladenosine
Vue d'ensemble
Description
La N6-Cyclopentyladenosine est un dérivé synthétique de l'adénosine qui agit comme un agoniste sélectif du récepteur de l'adénosine A1. Ce composé est connu pour ses puissants effets cardiovasculaires et est largement utilisé dans la recherche scientifique pour étudier les récepteurs de l'adénosine. Sa formule moléculaire est C15H21N5O4 et sa masse molaire est de 335,36 g/mol .
Applications De Recherche Scientifique
N6-Cyclopentyladenosine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the adenosine receptors and their interactions with other molecules.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving the adenosine A1 receptor.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, epilepsy, and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals targeting the adenosine receptors.
Mécanisme D'action
Target of Action
N6-Cyclopentyladenosine (CPA) is a potent and selective agonist of the adenosine A1 receptor . The adenosine A1 receptor is a G protein-coupled receptor that plays a crucial role in many physiological processes, including neurotransmission, cardiac rhythm, and sleep regulation .
Mode of Action
CPA interacts with the adenosine A1 receptor, mimicking the action of adenosine, a ubiquitous endogenous modulator . This interaction triggers a series of intracellular events, leading to the modulation of various physiological processes .
Biochemical Pathways
The activation of the adenosine A1 receptor by CPA can inhibit the excessive release of excitatory neurotransmitters like glutamate . This effect is particularly significant in the central nervous system, where it contributes to the anticonvulsant action of adenosine .
Pharmacokinetics
This suggests that CPA can cross the blood-brain barrier, a critical factor for drugs acting on central nervous system targets .
Result of Action
CPA exhibits several effects due to its interaction with the adenosine A1 receptor. It acts as an anticonvulsant and might exhibit protective actions against aminophylline-induced seizures . CPA also exhibits an analgesic effect against acute, arthritis-induced, and neuropathic pain .
Action Environment
The action of CPA, like many other drugs, can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of CPA. As an example, the antinociceptive effect of CPA is linked to opioid receptors . Therefore, the presence of opioid receptor agonists or antagonists could potentially influence the efficacy of CPA .
Analyse Biochimique
Biochemical Properties
N6-Cyclopentyladenosine interacts with the adenosine A1 receptor, exhibiting high affinity and selectivity . The Ki values for human A1, A2A, and A3 receptors are 2.3 nM, 790 nM, and 43 nM, respectively . This interaction with the adenosine A1 receptor is central to its role in biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have anticonvulsant activity and might exhibit protective actions against aminophylline-induced seizures .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the adenosine A1 receptor. This binding can lead to enzyme inhibition or activation and changes in gene expression . The exact mechanism of action can depend on the specific cellular context and the presence of other signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to increase hippocampal afterdischarge thresholds in rats of various ages . The specific temporal effects can depend on the experimental conditions and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, both 0.5 mg/kg and 1 mg/kg doses of this compound significantly increased hippocampal afterdischarge thresholds in rats of various ages . The higher dose significantly decreased the afterdischarge threshold in 25-day-old rats .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is known to regulate free fatty acid metabolism, lipolysis, heart rate, and blood pressure .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La N6-Cyclopentyladenosine peut être synthétisée par un processus en plusieurs étapes impliquant la cyclopentylation de l'adénosine. Les étapes clés comprennent :
Protection des groupes hydroxyle : L'adénosine est d'abord protégée aux groupes hydroxyle 2', 3' et 5' à l'aide d'un groupe protecteur approprié tel que le benzoyle ou l'acétyle.
N6-Cyclopentylation : L'adénosine protégée est ensuite mise à réagir avec la cyclopentylamine en présence d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) pour introduire le groupe cyclopentyle en position N6.
Déprotection : L'étape finale implique la suppression des groupes protecteurs pour obtenir la this compound.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse de la this compound à plus grande échelle impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés et de chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions : La N6-Cyclopentyladenosine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former divers dérivés réduits.
Substitution : Le groupe amino en position N6 peut subir des réactions de substitution pour former différents dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones ou des aldéhydes, tandis que la substitution en position N6 peut produire divers dérivés N6-substitués .
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme outil pour étudier les récepteurs de l'adénosine et leurs interactions avec d'autres molécules.
Biologie : Étudiée pour son rôle dans la modulation des voies de signalisation cellulaire, en particulier celles impliquant le récepteur de l'adénosine A1.
Médecine : Explorée pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires, l'épilepsie et la neuroprotection.
Industrie : Utilisée dans le développement de nouveaux médicaments ciblant les récepteurs de l'adénosine.
5. Mécanisme d'action
La this compound exerce ses effets en se liant sélectivement et en activant le récepteur de l'adénosine A1. Cette activation conduit à une cascade d'événements de signalisation intracellulaire, notamment l'inhibition de l'adénylate cyclase, la réduction des niveaux de monophosphate cyclique d'adénosine (AMPc) et la modulation de l'activité des canaux ioniques. Ces effets se traduisent par diverses réponses physiologiques, telles que la diminution de la fréquence cardiaque et la vasodilatation .
Composés similaires :
N6-Méthyladenosine : Un autre dérivé de l'adénosine avec une affinité réceptorique similaire mais des propriétés pharmacocinétiques différentes.
2-Chloro-N6-cyclopentyladenosine : Un dérivé avec un atome de chlore en position 2, offrant une sélectivité et une puissance réceptorielles différentes.
8-Cyclopentyl-1,3-dipropylxanthine : Un dérivé de la xanthine présentant des propriétés antagonistes des récepteurs de l'adénosine.
Unicité : La this compound est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur de l'adénosine A1, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
N6-Methyladenosine: Another adenosine derivative with similar receptor affinity but different pharmacokinetic properties.
2-Chloro-N6-cyclopentyladenosine: A derivative with a chlorine atom at the 2-position, offering different receptor selectivity and potency.
8-Cyclopentyl-1,3-dipropylxanthine: A xanthine derivative with adenosine receptor antagonist properties.
Uniqueness: N6-Cyclopentyladenosine is unique due to its high selectivity and potency for the adenosine A1 receptor, making it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMWSBKSHWARHU-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56422170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41552-82-3 | |
Record name | N6-cyclopentyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41552-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Cyclopentyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-CYCLOPENTYLADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N6-Cyclopentyladenosine (this compound) is a highly selective agonist for the adenosine A1 receptor (A1AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Upon binding to A1ARs, this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase activity. [, , , , , ] This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels. [, , , , , ] Downstream effects of A1AR activation by this compound vary depending on the cell type and tissue but commonly include:
- Bradycardia: this compound slows heart rate by activating A1ARs on cardiac muscle cells. [, , , , , , ] This effect is mediated by the inhibition of L-type calcium channels. [, ]
- Anticonvulsant Activity: this compound displays anticonvulsant effects in various animal models of epilepsy. [, , ] While the exact mechanisms remain to be fully elucidated, they likely involve modulation of neuronal excitability. [, , ]
- Antinociception: this compound produces analgesic effects in models of pain, particularly in inflammatory pain. [, ] This effect has been linked to the activation of κ-opioid receptors. []
- Inhibition of Neurotransmitter Release: this compound reduces the release of various neurotransmitters, including acetylcholine and tachykinins, from enteric nerve endings. [, , ] This effect contributes to the modulation of intestinal motility. []
ANone: While the provided research articles focus on the pharmacological characterization of this compound, they do not delve into detailed spectroscopic data. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.
ANone: The provided research articles primarily focus on the pharmacological aspects of this compound and do not cover its material compatibility and stability or its performance in non-biological applications.
ANone: this compound is primarily recognized for its pharmacological activity as an adenosine A1 receptor agonist and is not known to possess catalytic properties. The provided research articles focus on its biological effects and do not indicate any catalytic applications.
ANone: Several research papers explore the structure-activity relationship (SAR) of this compound by examining the effects of structural modifications on its activity, potency, and selectivity:
- A1AR Selectivity: Modifications at the 2-position of the adenine ring, such as the addition of a chlorine atom (2-chloro-N6-Cyclopentyladenosine), can further enhance A1AR selectivity. [, ]
- Partial Agonism: Introduction of alkylamino substituents at the 8-position of the adenine ring can lead to compounds with partial agonist activity at A1ARs. [] For instance, 8-methylamino-N6-Cyclopentyladenosine (8MCPA) and 8-ethylamino-N6-Cyclopentyladenosine (8ECPA) exhibited reduced intrinsic activity compared to this compound in reducing heart rate in rats. []
- Influence of N6-Substituent: The N6-cyclopentyl group is crucial for A1AR affinity. [] Modifications to this group can significantly impact potency and selectivity.
ANone: The provided research articles primarily focus on the pharmacological characterization of this compound and do not provide detailed information about its stability characteristics or specific formulation strategies.
ANone: The provided research articles are primarily concerned with the scientific and pharmacological aspects of this compound and do not address specific SHE (Safety, Health, and Environment) regulations. As a research chemical, handling this compound requires adherence to standard laboratory safety protocols and relevant regulations for handling potentially hazardous substances.
ANone: Several studies have investigated the pharmacokinetic and pharmacodynamic properties of this compound in rats:
- Pharmacokinetics: this compound displays a rapid elimination half-life in rats (around 7 minutes) after intravenous administration. [, ] Structural modifications, such as 8-alkylamino substitutions, can lead to a larger volume of distribution and longer terminal half-lives (17-24 minutes). []
- Pharmacodynamics: The relationship between this compound concentration and its cardiovascular effects, particularly heart rate reduction, can be described by the sigmoidal Emax model. [, ]
- Metabolism: While the research articles do not provide a detailed metabolic profile of this compound, they suggest that it is not extensively metabolized into active metabolites, as determined by radioreceptor assays. []
ANone: Numerous studies highlight the in vitro and in vivo efficacy of this compound in various experimental settings:
- In vitro: this compound effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing A1ARs, confirming its agonist activity at the cellular level. [, ] It also demonstrates inhibitory effects on neurotransmitter release from enteric nerve endings in isolated tissue preparations. [, ]
- In vivo: this compound exhibits significant efficacy in various animal models:
- Cardiovascular Effects: It produces bradycardia and hypotension in rats, demonstrating its effects on the cardiovascular system. [, , , , , , , ]
- Anticonvulsant Activity: this compound effectively reduces seizure susceptibility in animal models of epilepsy. [, , ]
- Antinociception: It displays significant analgesic effects in models of inflammatory pain. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.